molecular formula C11H15N3O4 B13781881 2-(2-Morpholinoethoxy)-5-nitropyridine

2-(2-Morpholinoethoxy)-5-nitropyridine

Cat. No.: B13781881
M. Wt: 253.25 g/mol
InChI Key: KLJKMDQFASBUSZ-UHFFFAOYSA-N
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Description

2-(2-Morpholinoethoxy)-5-nitropyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a nitro group at the 5-position and a morpholinoethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Morpholinoethoxy)-5-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 5-position. This is followed by a nucleophilic substitution reaction where the chlorine atom is replaced by a morpholinoethoxy group. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholinoethoxy)-5-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholinoethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed

    Reduction: The major product is 2-(2-Morpholinoethoxy)-5-aminopyridine.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

Mechanism of Action

The mechanism of action of 2-(2-Morpholinoethoxy)-5-nitropyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can participate in redox reactions, while the morpholinoethoxy group can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Morpholinoethoxy)-5-nitropyridine is unique due to the presence of both a nitro group and a morpholinoethoxy group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-(2-Morpholinoethoxy)-5-nitropyridine is a compound that has garnered attention for its biological activity, particularly in the context of pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H15_{15}N3_{3}O3_{3}
  • Molecular Weight : 247.27 g/mol
  • Functional Groups : Nitro group, morpholino group, and pyridine ring.

Inhibition of Protein Kinases

Research indicates that this compound exhibits significant activity as an inhibitor of various protein kinases. This inhibition can lead to altered signaling pathways associated with cell proliferation and survival, making it a candidate for cancer therapy. Specifically, studies have shown that this compound can inhibit the activity of certain kinases involved in tumor growth and metastasis.

Antimicrobial Properties

In addition to its kinase inhibition, this compound has demonstrated antimicrobial activity. Laboratory studies have revealed its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Protein Kinase InhibitionInhibits specific kinases involved in cancer
Antimicrobial ActivityEffective against various bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Case Study: Cancer Cell Line Testing

A notable case study involved testing the efficacy of this compound on different cancer cell lines. The study demonstrated that treatment with the compound resulted in a significant reduction in cell viability across multiple lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.

The primary mechanisms through which this compound exerts its biological effects include:

  • Kinase Inhibition : By binding to the ATP-binding site of specific kinases, it prevents phosphorylation events critical for cellular signaling.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Disruption of Bacterial Function : Its antimicrobial action is believed to stem from interference with essential bacterial processes.

Properties

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

4-[2-(5-nitropyridin-2-yl)oxyethyl]morpholine

InChI

InChI=1S/C11H15N3O4/c15-14(16)10-1-2-11(12-9-10)18-8-5-13-3-6-17-7-4-13/h1-2,9H,3-8H2

InChI Key

KLJKMDQFASBUSZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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